Methyl 5-formyl-2-methoxythiophene-3-carboxylate
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Overview
Description
Methyl 5-formyl-2-methoxythiophene-3-carboxylate: is a thiophene derivative characterized by a five-membered ring containing sulfur
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux in methanol.
Gewald Synthesis: This involves the condensation of α-haloketones with thioglycolic acid in the presence of elemental sulfur and a base.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of phosphorus pentasulfide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and application.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be oxidized to form Methyl 5-formyl-2-methoxythiophene-3-carboxylic acid.
Reduction: Reduction can yield Methyl 5-hydroxymethyl-2-methoxythiophene-3-carboxylate.
Substitution: Halogenation can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 5-formyl-2-methoxythiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of materials for organic semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which Methyl 5-formyl-2-methoxythiophene-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds are structurally similar but differ in the presence of a hydroxyl group instead of a formyl group.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Properties
IUPAC Name |
methyl 5-formyl-2-methoxythiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(10)6-3-5(4-9)13-8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEZXFRGFAHUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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